molecular formula C6H10N2O2 B13561280 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-ol

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-ol

Cat. No.: B13561280
M. Wt: 142.16 g/mol
InChI Key: NDNSURCUJAJLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-ol is a chemical compound with the molecular formula C6H10N2O2 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-ol typically involves the cyclization of an amidoxime with an appropriate acylating agent. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), at room temperature with the presence of a base like tetrabutylammonium fluoride (TBAF) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied .

Comparison with Similar Compounds

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-ol can be compared with other oxadiazole derivatives:

These compounds share the oxadiazole core but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-ol

InChI

InChI=1S/C6H10N2O2/c1-5-7-6(10-8-5)3-2-4-9/h9H,2-4H2,1H3

InChI Key

NDNSURCUJAJLKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.